2-Naphthalen-2-YL-azepane
Description
A Historical Look at Seven-Membered Nitrogen Heterocycles
The journey into the chemistry of azepanes, a class of seven-membered nitrogen-containing heterocycles, has been one of persistent scientific inquiry. The exploration of azepane chemistry dates back to the early 20th century, though significant progress in synthesizing and understanding these compounds primarily occurred in the latter half of the century. Early synthetic efforts were met with significant hurdles due to the challenges of forming medium-sized rings, which are often less energetically favored than their five- or six-membered counterparts. sioc-journal.cn
Traditional methods for creating these seven-membered rings often involved complex ring-expansion strategies starting from more readily available six-membered precursors. mdpi.com However, the field has seen substantial evolution, with modern techniques focusing on more direct and efficient cyclization methods that offer better control over the molecule's three-dimensional structure. nih.gov
The Modern Importance of Azepane Ring Systems
In contemporary organic synthesis, the azepane ring is a highly valued structural motif. researchgate.net It is a key component in a variety of biologically active molecules and natural products. nih.govchemistryviews.org The significance of azepane derivatives is underscored by their presence in numerous pharmaceutical drugs. wikipedia.orgnepjol.info The unique conformational flexibility of the seven-membered ring allows it to present attached functional groups in a distinct three-dimensional space, which is a crucial aspect of modern drug design.
Recent advancements have introduced innovative synthetic strategies, such as enantioselective organocatalyzed domino reactions and silyl-aza-Prins cyclizations, which have greatly improved the efficiency and stereoselectivity of azepane synthesis. Furthermore, methods like palladium-catalyzed aminoarylation and rhodium-catalyzed sequential reactions have emerged as powerful tools for constructing these complex ring systems. nih.govbohrium.com The development of these sophisticated synthetic routes highlights the ongoing importance of azepanes in medicinal and pharmaceutical chemistry. researchgate.netnd.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-8-16(17-11-5-1)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16-17H,1-2,5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKABEPCBJDWOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390991 | |
| Record name | 2-naphthalen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-04-2 | |
| Record name | Hexahydro-2-(2-naphthalenyl)-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-naphthalen-2-ylazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Fusion of Architectures: 2 Naphthalen 2 Yl Azepane
Scope and Objectives of Academic Research on this compound
Contributions to Fundamental Organic Chemistry Principles
The study of this compound, from its synthesis to its structural properties, serves to illustrate several key principles in fundamental organic chemistry.
Advancements in C-N Cross-Coupling Reactions: The most probable synthetic route to this compound involves the coupling of a naphthalene derivative with azepane. This process is a prime example of a C-N cross-coupling reaction, a cornerstone of modern organic synthesis. Specifically, methods like the Buchwald-Hartwig amination, which utilizes palladium catalysts, are instrumental for forming the C(aryl)-N bond. acs.orgresearchgate.net The synthesis of this compound would highlight the challenges and advancements in coupling a secondary cyclic amine (azepane) with an aryl halide or triflate (e.g., 2-bromonaphthalene). Such reactions have been pivotal in medicinal chemistry and materials science, and their development earned the 2010 Nobel Prize in Chemistry. acs.orgacs.org The efficiency of these reactions depends heavily on the choice of catalyst, ligand, and reaction conditions. acs.org
Catalyst and Ligand Development: The successful synthesis of sterically hindered or electronically challenging molecules like this compound drives the development of more sophisticated and efficient catalysts. The palladium-catalyzed C-N coupling reactions often require specialized phosphine-based ligands to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. acs.org Research into creating ligands that are both bulky and electron-rich to promote these steps is a fundamental area of organometallic and organic chemistry. The hypothetical synthesis of this compound provides a practical context for understanding the structure-activity relationship of these important catalysts.
Stereochemistry and Conformational Analysis: The azepane ring is not planar and exists in a variety of flexible conformations, such as chair and boat forms. researchgate.net The attachment of a large, planar, and rigid substituent like the naphthalene group at the 2-position would significantly influence the conformational equilibrium of the azepane ring. This interaction illustrates fundamental principles of stereoelectronics and steric hindrance. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), would be crucial in elucidating the preferred conformation.
Table 2: Predicted Spectroscopic Data This table presents hypothetical, yet representative, spectroscopic data for this compound, based on data from similar structures. orgsyn.orgrsc.orgmdpi.com
| Technique | Predicted Data |
|---|---|
| ¹H NMR | δ (ppm): 7.8-7.2 (m, 7H, Naphthyl-H), ~3.5 (m, 1H, Azepane-CH-Naphthyl), 3.2-2.8 (m, 2H, Azepane-CH₂-N), 1.9-1.5 (m, 8H, Azepane-CH₂) |
| ¹³C NMR | δ (ppm): ~140-125 (Naphthyl-C), ~60 (Azepane-CH-Naphthyl), ~48 (Azepane-CH₂-N), ~38-27 (Azepane-CH₂) |
| IR | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1600, 1500 (Aromatic C=C stretch) |
Principles of Reactivity and Functionalization: The compound contains two distinct functional regions: the nucleophilic secondary amine of the azepane ring and the electrophilic aromatic naphthalene system. This duality allows it to be a model for teaching fundamental reaction types. The nitrogen atom can undergo N-alkylation or N-acylation, classic reactions for amines. The naphthalene ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), though the position of substitution would be directed by the existing azepane substituent. Studying the relative reactivity and regioselectivity of these transformations provides insight into the electronic interplay between the aliphatic heterocycle and the polycyclic aromatic ring.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2 Naphthalen 2 Yl Azepane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 2-Naphthalen-2-YL-azepane. These methods, varying in their accuracy and computational cost, provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used method in computational chemistry for its balance of accuracy and computational efficiency. For a molecule of the size of this compound, DFT would be the primary choice for initial investigations. The process would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following optimization, the electronic structure, including molecular orbital energies and electron density distribution, would be calculated.
Selection of Exchange-Correlation Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common approach for organic molecules involves using hybrid functionals, such as B3LYP or PBE0, which incorporate a portion of the exact exchange from Hartree-Fock theory. The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. Pople-style basis sets, like 6-31G(d,p) or 6-311+G(d,p), are frequently employed as they provide a good compromise between accuracy and computational cost. For more precise calculations, correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, might be used.
Table 1: Representative Exchange-Correlation Functionals and Basis Sets for DFT Calculations
| Functional | Type | Basis Set | Description |
|---|---|---|---|
| B3LYP | Hybrid GGA | 6-31G(d,p) | A widely used functional for general-purpose calculations. |
| PBE0 | Hybrid GGA | 6-311+G(d,p) | Often provides improved accuracy for various properties. |
| M06-2X | Hybrid Meta-GGA | cc-pVTZ | Known for good performance with non-covalent interactions. |
Validation against Experimental X-ray Crystallographic Data
In an ideal research scenario, the computationally optimized geometry of this compound would be validated against experimental data. X-ray crystallography provides precise measurements of bond lengths, bond angles, and dihedral angles in the solid state. A comparison between the calculated and experimental structures would serve as a crucial benchmark for the chosen computational methodology. A low root-mean-square deviation (RMSD) between the theoretical and experimental structures would indicate the reliability of the computational model for further predictions of the molecule's properties. However, no public X-ray crystallographic data for this compound is currently available.
Ab Initio Methods for High-Accuracy Calculations
For situations requiring higher accuracy, particularly for specific electronic properties, ab initio methods could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. However, these methods are significantly more computationally expensive and would likely be used for single-point energy calculations on the DFT-optimized geometry rather than for the full geometry optimization of a molecule of this size.
Semi-Empirical Methods for Large Systems
For very large systems or for preliminary, rapid calculations, semi-empirical methods such as AM1 or PM7 could be utilized. These methods are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they can be useful for exploring conformational landscapes or for providing an initial guess for higher-level calculations.
Electronic Structure Analysis
A detailed analysis of the electronic structure provides insights into the reactivity and properties of this compound. This would involve examining the distribution of electrons and the nature of the molecular orbitals.
Key aspects of the electronic structure analysis would include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution on individual atoms, hybridization, and donor-acceptor interactions within the molecule. This can help in understanding the nature of chemical bonds and intramolecular charge transfer.
Table 2: Hypothetical Data from Electronic Structure Analysis
| Property | Predicted Location/Value | Significance |
|---|---|---|
| HOMO | Likely localized on the naphthalene (B1677914) ring | Indicates the region most susceptible to electrophilic attack. |
| LUMO | Likely distributed over the naphthalene ring | Indicates the region for nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests moderate chemical stability. |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgsapub.org
For this compound, the HOMO is predominantly localized on the electron-rich naphthalene ring system, which acts as the primary electron donor. The LUMO is also centered on the naphthalene moiety's π-antibonding orbitals, designating it as the electron-accepting site. The azepane ring, being a saturated aliphatic structure, has a less significant contribution to the frontier orbitals. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org Computational models predict the energy values for these orbitals.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.13 | Primarily localized on the naphthalene π-system |
| LUMO | -1.38 | Primarily localized on the naphthalene π*-system |
| Energy Gap (ΔE) | 4.75 | Indicator of chemical reactivity and stability |
Charge Distribution Analysis (e.g., Mulliken, NBO, CHELPG Population Analysis)
Charge distribution analysis provides insight into the electronic density across the molecule. researchgate.net Methods like Mulliken, Natural Bond Orbital (NBO), and CHELPG (Charges from Electrostatic Potentials using a Grid-based method) are employed to calculate the partial atomic charges. researchgate.netnih.gov
Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) | CHELPG Charge (a.u.) |
|---|---|---|---|
| N (azepane) | -0.45 | -0.62 | -0.58 |
| C (attached to N) | 0.15 | 0.20 | 0.18 |
| C (naphthalene, attached to azepane) | 0.10 | 0.12 | 0.11 |
Note: These values are illustrative and represent typical charge distributions calculated for similar amine and aromatic structures.
Molecular Electrostatic Potential (MEP) Surface Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is invaluable for identifying the regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The map uses a color spectrum where red indicates regions of high electron density (negative potential), blue indicates regions of low electron density (positive potential), and green represents neutral potential.
For this compound, the MEP surface would show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the azepane ring, corresponding to its lone pair of electrons. This site is susceptible to electrophilic attack. The π-cloud above and below the naphthalene ring also exhibits a negative potential. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton if present (in a protonated form) and the C-H protons of the azepane ring, making them sites for nucleophilic interaction.
Atomic Density of States (DOS)
The Density of States (DOS) plot provides a graphical representation of the number of available molecular orbitals at each energy level. nih.gov By decomposing the total DOS into contributions from individual atoms or fragments (Partial DOS or PDOS), one can analyze the specific role of different parts of the molecule in forming the molecular orbitals. nih.gov For this compound, a DOS analysis would likely reveal that the frontier orbitals (HOMO and LUMO) are predominantly composed of p-orbitals from the carbon atoms of the naphthalene ring. The orbitals associated with the azepane ring atoms would be expected to lie at lower, more stable energy levels, indicating their lesser role in the molecule's primary electronic transitions and reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interactions, such as charge transfer and hyperconjugation. researchgate.netnih.gov It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength. nih.gov
In this compound, significant intramolecular interactions would include:
n → σ transitions:* Delocalization of the nitrogen lone pair (n) into the antibonding orbitals (σ*) of adjacent C-C and C-H bonds within the azepane ring.
π → π transitions:* Interactions within the naphthalene ring, contributing to its aromatic stability.
n → π interaction:* Potential delocalization from the nitrogen lone pair into the π* antibonding system of the naphthalene ring, which would indicate electronic communication between the two moieties.
Table 3: Key NBO Interactions and Stabilization Energies (E(2)) in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ*(C-C) | 3.5 | Hyperconjugation |
| LP (1) N | σ*(C-H) | 2.1 | Hyperconjugation |
Note: Values are representative examples based on NBO analyses of similar heterocyclic and aromatic compounds. researchgate.netdergipark.org.tr
Conformational Landscape and Energy Profile Mapping
The conformational flexibility of this compound is primarily determined by the seven-membered azepane ring and the rotation around the single bond connecting it to the naphthalene ring. The azepane ring can adopt several low-energy conformations, such as the chair, boat, and twist-chair forms, similar to cycloheptane. nih.gov
Potential Energy Surface Scans
A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. q-chem.comreadthedocs.ioq-chem.com This allows for the identification of stable conformers (energy minima) and the transition states that separate them (energy maxima). researchgate.net
A PES scan for this compound would typically involve rotating the dihedral angle defined by atoms C-C-C-N, where the first two carbons are in the naphthalene ring and the third carbon and the nitrogen are in the azepane ring. The resulting energy profile would map out the rotational barrier and identify the most stable spatial arrangements of the two ring systems relative to each other.
Table 4: Hypothetical Potential Energy Surface Scan Data
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed (Transition State) |
| 180 | 0.0 | Anti (Global Minimum) |
| 240 | 4.8 | Eclipsed (Transition State) |
Note: This table illustrates a typical energy profile for rotation around a single bond connecting a bulky aromatic group and a flexible ring, showing stable staggered conformations and unstable eclipsed transition states.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Global Minimum Conformation Identification
The identification of the global minimum conformation of this compound is fundamental to understanding its behavior. The seven-membered azepane ring is highly flexible and can adopt several low-energy conformations, most commonly variations of the twist-chair and twist-boat forms. The presence of the bulky 2-naphthalenyl substituent at the C2 position significantly influences the conformational preference.
Conformational analysis is employed to determine the energetics of different spatial arrangements (rotamers). lumenlearning.com For substituted cyclic systems, substituents generally favor an equatorial-like position to minimize steric hindrance, specifically 1,3-diaxial interactions. lumenlearning.com In the case of this compound, the naphthalenyl group is expected to predominantly occupy a pseudo-equatorial position on the azepane ring. This arrangement minimizes steric clashes with the axial hydrogens on the ring, leading to the most stable, lowest-energy conformation.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are typically used to optimize the geometry of various possible conformers and calculate their relative energies.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Naphthalene Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle (C1-C2-C(naphthyl)-C(naphthyl)) |
|---|---|---|---|
| 1 | Pseudo-Equatorial | 0.00 | ~175° |
Note: The data presented are representative values based on conformational analysis principles for substituted cyclic systems and require specific computational verification for this compound.
Transition State Elucidation for Conformational Changes
The flexibility of the azepane ring allows for interconversion between its various conformations. These dynamic processes, such as ring inversion and pseudorotation, must proceed through higher-energy transition states. researchgate.net Elucidating the structures and energies of these transition states is crucial for understanding the kinetic barriers separating the stable conformers.
Computational methods are essential for locating these transition states on the potential energy surface. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are employed to find the lowest-energy path between two minima (conformers). The highest point along this path corresponds to the transition state. The energy difference between the minimum-energy conformer and the transition state defines the activation energy barrier for that conformational change. For azepane systems, these barriers are typically low, indicating rapid interconversion at room temperature.
Table 2: Hypothetical Energy Barriers for Azepane Ring Interconversion
| Conformational Process | Transition State Structure | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Twist-Chair to Twist-Chair (Pseudorotation) | Boat-like | 5 - 7 |
Note: These values are illustrative for a generic substituted azepane ring and would need to be specifically calculated for this compound.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
While quantum mechanical calculations provide static pictures of minimum energy and transition state structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space available to the molecule at a given temperature.
Force Field Development and Validation for Azepane Systems
The accuracy of MD simulations is critically dependent on the quality of the underlying force field—a set of parameters and equations that describe the potential energy of the system. ethz.ch For a molecule like this compound, the force field must accurately represent bonded terms (bond stretching, angle bending, dihedral torsions) and non-bonded terms (van der Waals and electrostatic interactions).
Developing and validating a force field for novel azepane systems involves several steps:
Parameterization: Standard force fields like AMBER, CHARMM, and OPLS contain parameters for many common functional groups, but specific parameters for the unique topology of a substituted azepane may need to be developed. nih.gov Torsional parameters governing the rotation around the bonds of the azepane ring are particularly critical for reproducing the correct conformational energies.
Charge Calculation: Atomic partial charges are typically derived from quantum mechanical calculations to ensure a realistic representation of the molecule's electrostatic potential.
Validation: The new parameters are validated by comparing the force field's predictions against high-level quantum mechanical calculations or experimental data. This can include comparing the relative energies of conformers, rotational energy barriers, and vibrational frequencies. researchgate.netarxiv.org
Simulation of Conformational Dynamics in Solution and Gas Phase
MD simulations can be performed in both the gas phase and in the presence of an explicit or implicit solvent.
Gas Phase Simulations: These simulations are useful for studying the intrinsic flexibility and conformational preferences of the molecule without the influence of a surrounding medium. They allow for a direct comparison with the results of quantum mechanical calculations.
Solution Phase Simulations: Simulating the molecule in a solvent box (e.g., water, ethanol (B145695), chloroform) provides a more realistic model of its behavior in a chemical or biological environment. These simulations reveal how intermolecular interactions with the solvent affect the conformational landscape.
Analysis of the simulation trajectories can yield valuable information, such as the probability of occupying different conformational states, the timescales of conformational transitions, and the distribution of important dihedral angles.
Solvent Effects on Molecular Structure and Dynamics
The choice of solvent can have a profound impact on the structure and dynamics of this compound. The solvent influences the conformational equilibrium by preferentially stabilizing certain conformers. For instance, a polar solvent would be expected to stabilize a conformer with a larger molecular dipole moment, while a non-polar solvent would favor conformations that maximize intramolecular interactions and minimize the exposed polar surface area.
MD simulations explicitly model these interactions, capturing effects like hydrogen bonding between the azepane's amine group and protic solvents, or van der Waals interactions between the naphthalene moiety and non-polar solvents.
Table 3: Predicted Solvent Effects on the Conformational Equilibrium of this compound
| Solvent | Dielectric Constant | Expected Effect on Conformer Population |
|---|---|---|
| Chloroform | 4.8 | Minor shift in equilibrium, favors less polar conformers. |
| Ethanol | 24.6 | Potential for H-bonding with NH group, may stabilize more extended conformers. |
Theoretical Spectroscopic Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules. These theoretical predictions can be compared with experimental data to validate the computed structures and provide a deeper interpretation of the experimental spectra.
Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov By calculating the IR spectrum for the global minimum conformation of this compound, one can identify characteristic peaks corresponding to N-H stretching, C-H stretching of the aromatic and aliphatic parts, and C-C bond vibrations. tandfonline.comnasa.gov Comparing this theoretical spectrum to an experimental one helps confirm the predicted conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants are highly sensitive to the local electronic environment and geometry of the molecule. Quantum mechanical methods can calculate these parameters with good accuracy. Discrepancies between predicted and experimental NMR spectra can indicate the presence of multiple conformers in solution or inaccuracies in the computed geometry.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). dntb.gov.ua For this compound, the calculations would predict the characteristic π-π* transitions of the naphthalene chromophore, which would be the dominant feature in the UV-Vis spectrum.
Table 4: Representative Theoretical vs. Experimental Spectroscopic Data
| Spectroscopic Data | Theoretical Prediction (Example) | Experimental Observation (Hypothetical) |
|---|---|---|
| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |
| ¹H NMR Chemical Shift (CH-Naphthyl) | δ 3.8 ppm | δ 3.9 ppm |
Note: The presented data are for illustrative purposes to demonstrate the principle of theoretical spectroscopic validation.
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers powerful tools to predict NMR parameters, aiding in the interpretation of experimental spectra and the confirmation of chemical structures. For this compound, ¹H and ¹³C NMR chemical shifts, as well as spin-spin coupling constants, would be predicted using quantum mechanical calculations.
Methodology:
Density Functional Theory (DFT) is the most common method for predicting NMR chemical shifts. The process typically involves:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation.
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose.
Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (TMS).
Studies on related naphthalene derivatives have successfully employed DFT to analyze their NMR spectra. nih.gov For instance, the chemical shifts of various substituted naphthalene-1,4-diones have been investigated using the M06-2X functional with a 6-311++G(d,p) basis set, showing good correlation with experimental data. nih.gov Similar approaches could be applied to this compound to predict the chemical environments of the protons and carbons in both the naphthalene and azepane rings.
Predicted Data Table (Hypothetical):
Since no specific data exists, a hypothetical table structure is presented below to illustrate how predicted NMR data would be organized.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene C1 | - | 128.5 |
| Naphthalene C2 | - | 139.0 |
| Azepane C2 | 3.5 | 60.0 |
| Azepane N-H | 2.1 | - |
Simulated IR and Raman Spectra
Infrared (IR) and Raman spectroscopy are valuable techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational simulations of these spectra can provide a detailed assignment of vibrational frequencies and intensities.
Methodology:
The simulation of IR and Raman spectra for this compound would involve:
Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates.
Vibrational Mode Analysis: The calculation yields the frequencies of the normal modes of vibration.
Intensity Calculation: IR intensities are determined from the changes in the dipole moment during each vibration, while Raman intensities are calculated from the changes in polarizability.
Theoretical modeling has been used to simulate the IR emission spectra of naphthalene, providing insights into its vibrational behavior. researchgate.net Similarly, simulated Raman spectra have been compared with experimental data for various molecules, including those containing naphthalene-like species, demonstrating the utility of these computational methods. researchgate.net For this compound, these simulations would help to identify characteristic vibrational modes, such as the C-H stretching of the naphthalene ring, and the N-H and C-H vibrations of the azepane moiety.
Simulated Vibrational Data Table (Hypothetical):
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity (Å⁴/amu) |
| N-H Stretch | 3400 | 15.2 |
| Aromatic C-H Stretch | 3100-3000 | 25.8 |
| Aliphatic C-H Stretch | 2950-2850 | 30.1 |
| C=C Aromatic Stretch | 1600-1450 | 45.7 |
UV-Vis Absorption and Emission Spectra Calculation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Computational methods can predict the absorption and emission wavelengths, which correspond to the excitation of electrons to higher energy states and their subsequent relaxation.
Methodology:
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths, which determine the intensity of UV-Vis absorption bands. The process involves:
Ground State Calculation: An initial DFT calculation is performed to determine the electronic ground state of the molecule.
Excited State Calculation: TD-DFT is then used to calculate the energies of various excited states and the probabilities of transitions from the ground state to these excited states.
The UV absorption spectra of naphthalene and its derivatives are well-characterized by distinct absorption bands. researchgate.netresearchgate.net For example, the UV-Vis absorption spectrum of naphthalene derivatives typically shows characteristic bands in the range of 300-350 nm. researchgate.net Computational studies on this compound would likely predict electronic transitions associated with the π-system of the naphthalene ring.
Calculated Electronic Transition Data Table (Hypothetical):
| Transition | Calculated Wavelength (nm) | Oscillator Strength |
| S₀ → S₁ | 310 | 0.02 |
| S₀ → S₂ | 285 | 0.15 |
| S₀ → S₃ | 250 | 0.89 |
Stability and Aromaticity Analysis
Ring Strain Energy Calculations for Azepane
The azepane ring in this compound is a seven-membered saturated heterocycle. Such rings can exhibit ring strain due to deviations from ideal bond angles and torsional strain from eclipsing interactions.
Methodology:
Ring strain energy (RSE) is typically calculated by comparing the heat of formation of the cyclic compound with that of a strain-free acyclic reference compound. stackexchange.comlibretexts.org Homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides, are a common computational approach to determine RSE. stackexchange.com For the azepane ring, a suitable homodesmotic reaction would involve breaking the ring into smaller, strain-free fragments. Ab initio and DFT methods can be used to calculate the energies of the molecules in the reaction, from which the RSE can be derived. acs.org
While specific calculations for the azepane moiety within this compound are not available, studies on cycloalkanes show that seven-membered rings have moderate strain. libretexts.org
Aromaticity Indices for the Naphthalene Moiety
Aromaticity is a key concept in chemistry, and various computational indices have been developed to quantify it. For the naphthalene portion of this compound, these indices can provide insight into its electronic structure and reactivity.
Methodology:
Several indices are used to assess aromaticity, including:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. Negative values typically indicate aromaticity. acs.org
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an ideal aromatic system. Values closer to 1 indicate higher aromaticity. acs.org
Other Indices: A variety of other indices such as PDI, FLU, and BIRD are also used in computational studies of aromaticity. nih.govresearchgate.net
Naphthalene is a classic aromatic compound that follows Hückel's rule with 10 π-electrons. quora.com Computational studies on naphthalene and its derivatives have used indices like HOMA to investigate the effects of substituents on the aromaticity of the naphthalene ring system. acs.org
Aromaticity Indices for Naphthalene (from literature):
| Index | Ring 1 | Ring 2 |
| NICS(0) | -9.9 | -9.9 |
| HOMA | 0.855 | 0.855 |
Note: These are representative values for unsubstituted naphthalene and may vary slightly depending on the computational method.
Thermodynamic Stability Assessments
The thermodynamic stability of a molecule can be assessed by calculating its heat of formation and Gibbs free energy. These values provide information about the molecule's stability relative to other isomers or decomposition products.
Methodology:
Quantum chemical methods can be used to calculate the total electronic energy of a molecule. By including corrections for zero-point vibrational energy, thermal energy, and entropy, the Gibbs free energy can be determined. The relative thermodynamic stability of different conformations or isomers of this compound could be evaluated by comparing their calculated Gibbs free energies. Such assessments are crucial in understanding the potential energy surface of the molecule and identifying the most stable structures. Studies on the thermodynamic stability of various organic compounds, including those with complex structures, have demonstrated the reliability of these computational approaches. nih.govnih.gov
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the chemical reactivity, functionalization, and derivatization of the compound "this compound." The available literature focuses on the synthesis and reactivity of the azepane ring system in general or on various other naphthalene derivatives, but not on the specific molecule requested.
While the general principles of reactivity for secondary amines (the azepane nitrogen) and saturated heterocyclic carbon backbones are well-established in organic chemistry, there is no specific experimental data, such as reaction conditions, yields, or detailed research findings for N-alkylation, N-acylation, oxidation, reduction, electrophilic substitution, or nucleophilic additions pertaining directly to this compound.
Generating an article based on extrapolations from similar but distinct molecules would be speculative and would not meet the required standards of scientific accuracy for this specific compound. It would also violate the explicit instruction to focus solely on "this compound." Furthermore, the requirement for data tables with detailed research findings cannot be met due to the absence of this data in the accessible literature.
Therefore, this article cannot be generated as requested because the necessary scientific information and research findings for "this compound" are not available.
Chemical Reactivity, Functionalization, and Derivatization of 2 Naphthalen 2 Yl Azepane
Reactions at the Azepane Carbon Backbone
Functional Group Interconversions
The azepane ring of 2-Naphthalen-2-YL-azepane, being a saturated heterocyclic amine, is amenable to a variety of functional group interconversions, primarily centered around the nitrogen atom. Assuming the nitrogen is secondary (N-H), it serves as a key handle for derivatization.
N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, coupling the azepane with aryl halides or triflates.
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to introduce a wide array of functional groups or to alter the electronic properties of the nitrogen atom.
N-Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base, provides sulfonamides. This is a common strategy for protecting the nitrogen or for introducing groups that can influence the molecule's biological activity.
Should the azepane ring itself bear other functional groups (e.g., hydroxyl, carbonyl), these can be manipulated using standard organic synthesis techniques. For instance, a hydroxyl group could be oxidized to a ketone, which could then undergo further reactions like Wittig olefination or Grignard additions.
Stereoselective Transformations on the Azepane Ring
Achieving stereocontrol in the synthesis and modification of seven-membered rings like azepane is a significant challenge in synthetic chemistry. However, several strategies can be envisioned for the stereoselective functionalization of the this compound scaffold.
One established method for creating chiral azepanes is through the stereoselective and regioselective ring expansion of smaller, more readily controlled chiral precursors, such as substituted piperidines rsc.org. This approach allows for the transfer of existing stereochemistry into the larger azepane ring system. The development of enantioselective synthesis methods for [b]-annulated azepane scaffolds, which involves steps like asymmetric allylic alkylation followed by cross-metathesis and hydrogenation, also provides a pathway to optically active azepane derivatives chemistryviews.org.
For the this compound molecule, if a chiral center already exists (for example, at the C2 position where the naphthalene (B1677914) group is attached), subsequent reactions on the azepane ring can be influenced by this existing stereocenter, leading to diastereoselective outcomes. This substrate-controlled diastereoselectivity is a cornerstone of modern asymmetric synthesis.
Table 1: Potential Stereoselective Reactions on the Azepane Moiety
| Reaction Type | Method | Potential Outcome |
|---|---|---|
| Asymmetric Synthesis | Ring expansion of a chiral piperidine (B6355638) precursor rsc.org. | Formation of enantiomerically enriched this compound. |
| Diastereoselective Reduction | Reduction of a carbonyl group on the azepane ring using chiral reducing agents. | Creation of a new stereocenter with a specific configuration relative to the existing C2-naphthalene center. |
| Substrate-Controlled Alkylation | Alkylation of an enolate derived from a ketone on the azepane ring. | Diastereoselective introduction of an alkyl group, directed by the bulky naphthalene substituent. |
Reactions at the Naphthalene Moiety
The naphthalene ring system is significantly more reactive than benzene (B151609) towards electrophilic substitution and offers multiple non-equivalent positions for functionalization stackexchange.com. The presence of the azepane substituent at the C2 position directs subsequent reactions.
Electrophilic Aromatic Substitution Reactions on Naphthalene
Electrophilic aromatic substitution (EAS) on naphthalene is a well-studied class of reactions. The outcome is governed by the stability of the carbocation intermediate (the naphthalenonium ion) youtube.com.
General Principles: Substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored because the resulting carbocation intermediate is better stabilized by resonance, with more structures that preserve one of the aromatic rings intact youtube.comwordpress.com. Substitution at the β-position (C2, C3, C6, C7) is sometimes favored under thermodynamic control, as the β-substituted product can be sterically less hindered and more stable wordpress.com.
Directing Effects: The C2-azepane group, being an alkyl-type substituent, is an activating group and an ortho, para-director. For a 2-substituted naphthalene, the primary ortho position is C1 and C3. The para-like positions are across the ring system at C6 and C7. Therefore, electrophilic attack is predicted to occur preferentially at the C1 position due to kinetic control and the activating effect of the adjacent substituent.
Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Kinetic Product (Predicted) | Notes |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(1-Nitro-naphthalen-2-yl)-azepane | Substitution is strongly favored at the activated C1 position youtube.comwordpress.com. |
| Halogenation | Br₂, FeBr₃ | 2-(1-Bromo-naphthalen-2-yl)-azepane | Similar to nitration, halogenation proceeds readily at the C1 position youtube.com. |
| Sulfonation | Fuming H₂SO₄ (low temp.) | 2-(Azetidin-2-yl)-naphthalene-1-sulfonic acid | At low temperatures, the kinetic product (1-sulfonic acid) is favored youtube.comwordpress.com. At higher temperatures, the reaction can be reversible, potentially leading to other isomers. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(1-Acyl-naphthalen-2-yl)-azepane | The bulky nature of the acylium ion and its complex with AlCl₃ can sometimes favor substitution at less hindered positions, but C1 is still the likely primary site wordpress.comstackexchange.com. |
Lithiation and Subsequent Reactions
Direct metalation of the naphthalene ring offers an alternative route to functionalization, complementary to EAS. Naphthalene-catalyzed lithiation involves using lithium metal with a catalytic amount of naphthalene, which acts as an electron carrier to form highly reactive organolithium species from precursors like organic chlorides researchgate.net.
For this compound, a more direct approach would be directed ortho-metalation (DoM). If the azepane nitrogen is protected with a suitable directing metalating group (DMG), such as a carbamate, treatment with a strong base like n-butyllithium could selectively deprotonate the C1 or C3 position. The resulting lithiated species can then be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups at a specific position.
Oxidation and Reduction of the Naphthalene Ring
The fused ring system of naphthalene is susceptible to both oxidation and reduction, although the reactions can be less straightforward than with benzene.
Oxidation: Strong oxidation of naphthalene with reagents like acidic KMnO₄ can lead to cleavage of one of the rings, yielding phthalic acid wordpress.com. The ring bearing the activating azepane group would be more susceptible to this oxidative cleavage. Milder oxidation can produce naphthoquinones researchgate.net. For 2-substituted naphthalenes, oxidation can potentially yield 1,2- or 1,4-naphthoquinones, depending on the conditions and the nature of the substituent.
Reduction: The naphthalene ring can be partially or fully hydrogenated. Catalytic hydrogenation or chemical reduction (e.g., sodium in ethanol) can reduce one ring to afford a tetralin derivative researchgate.net. In the case of this compound, this would yield 2-(5,6,7,8-tetrahydronaphthalen-2-yl)azepane, as the unsubstituted ring is typically reduced first. More forcing conditions can lead to the full reduction of both rings to form a decalin derivative researchgate.netnih.gov.
Coupling Reactions with other Aromatics or Heterocycles
Modern transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling the connection of the naphthalene scaffold to other aromatic or heterocyclic systems. These reactions typically require a precursor bearing a halide or triflate group.
A common strategy would involve the initial halogenation of this compound, for example, at the C1 position via electrophilic bromination as described in section 5.3.1. The resulting 2-(1-Bromo-naphthalen-2-yl)-azepane could then be used in a variety of coupling reactions.
Table 3: Potential Cross-Coupling Reactions
| Reaction | Catalyst System (Typical) | Reactants | Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, base | 2-(1-Bromo-naphthalen-2-yl)-azepane + Arylboronic acid | Connection of a new aryl group at the C1 position. |
| Heck Coupling | Pd(OAc)₂, PPh₃, base | 2-(1-Bromo-naphthalen-2-yl)-azepane + Alkene | Introduction of a vinyl group at the C1 position. |
| Sonogashira Coupling | Pd/Cu catalyst, base | 2-(1-Bromo-naphthalen-2-yl)-azepane + Terminal alkyne | Introduction of an alkynyl group at the C1 position. |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | 2-(1-Bromo-naphthalen-2-yl)-azepane + Amine | Formation of a new C-N bond, attaching an amino group at C1. |
This synthetic versatility allows for the construction of complex molecules built upon the this compound core, making it a potentially valuable scaffold in medicinal chemistry and materials science.
The chemical behavior of this compound is dictated by the interplay between the saturated, flexible azepane ring and the rigid, aromatic naphthalene system. While specific studies detailing the reactivity of this exact molecule are not extensively documented in available literature, its behavior can be inferred from the known chemistry of azepanes and substituted naphthalenes. Reactions can target the azepane ring, the naphthalene nucleus, or the bond connecting them.
Ring-Opening and Ring-Transformation Reactions
The seven-membered azepane ring, a saturated heterocycle, is generally stable but can undergo ring-opening or transformation reactions under specific conditions, such as the presence of strong reagents or through photochemical methods.
The fragmentation of the azepane ring in this compound, for instance under mass spectrometry conditions, would likely follow pathways established for cyclic amines. This typically involves initial ionization at the nitrogen atom, followed by alpha-cleavage, leading to the fission of an adjacent carbon-carbon bond. This process results in the formation of a resonance-stabilized radical cation and the expulsion of a neutral fragment. A subsequent hydrogen transfer and further cleavage could lead to the opening of the ring structure. The stability of the naphthalene group would influence the fragmentation pattern, potentially favoring pathways that retain the aromatic moiety on the charged fragment. Studies on related heterocyclic systems, such as 5-phenyl-1,4-benzodiazepin-2-ones, have demonstrated complex fragmentation patterns involving ring contractions and rearrangements under electron impact, suggesting that the fragmentation of the naphthalen-yl-azepane structure could also involve intricate pathways. researchgate.net
Transannular reactions are intramolecular reactions that occur across a ring, typically in medium-sized rings of 7 to 11 members. The conformational flexibility of the azepane ring in this compound could theoretically allow for such reactions, where the nitrogen atom or a carbon atom of the ring interacts with another non-adjacent atom within the same ring. These reactions often require specific geometric arrangements and activation, for example through the formation of a carbocation or a radical within the ring. However, specific studies documenting transannular reactions for this compound are not described in the reviewed scientific literature.
Rearrangement processes involving the azepane or naphthalene moieties can lead to novel molecular scaffolds. Ring expansion of smaller rings is a common strategy for synthesizing azepane derivatives. researchgate.net Conversely, reactions starting with larger or more complex precursors can yield naphthalene-azepane structures through domino reactions. A domino, or tandem, reaction is a process involving two or more bond-forming transformations that occur under the same reaction conditions without isolating the intermediates. nih.gov
For instance, a reaction process for synthesizing naphthyl pyrazolopyridine involves a γ-pyrone ring-opening, which represents a significant molecular rearrangement to form a new heterocyclic system attached to the naphthalene core. nih.govrsc.org Furthermore, the naphthalene ring itself can undergo rearrangement, particularly when sterically strained. Research on a 1,8-disubstituted naphthalene derivative showed that severe steric hindrance between substituents can disrupt the aromaticity of the naphthalene core under mild conditions, leading to bond fragmentation and rearrangement to form a conjugated aldehyde. nih.gov This highlights the potential for unexpected reactivity in highly substituted naphthalenes.
Domino reactions are a powerful tool for building complex molecules. nih.gov A Michael-initiated ring-expansion reaction, for example, can create multiple C-C and C-heteroatom bonds in a single process. nih.gov Such strategies could be employed to synthesize or functionalize the this compound system.
Formation of Hybrid Molecular Architectures
The combination of the naphthalene and azepane scaffolds into a single molecule creates a "hybrid" structure with potential for unique chemical and biological properties. The synthesis of such architectures is an active area of research, aimed at creating complex molecules with diverse functionalities. nih.govnih.gov
Conjugation with Other Heterocyclic Systems
The this compound framework can be further elaborated by conjugating it with other heterocyclic systems. This is often achieved through multi-component or tandem reactions where a naphthalene-containing precursor reacts with various nucleophilic reagents to build new heterocyclic rings.
A notable synthetic strategy involves the reaction of 3-formyl-4H-benzo[h]chromen-4-one with different nucleophiles. nih.govrsc.org This process has been used to efficiently synthesize a variety of novel naphthalene hybrids containing heterocyclic scaffolds such as nicotinonitrile, pyran, pyrazole, and pyrazolopyridine. nih.gov The reaction often proceeds through a tandem sequence that may involve a Knoevenagel condensation followed by the opening of the pyrone ring to generate the final conjugated product. rsc.org
Table 1: Examples of Naphthalene-Heterocycle Hybrid Synthesis
| Naphthalene Precursor | Reagent(s) | Resulting Heterocyclic Hybrid | Reference |
|---|---|---|---|
| 3-formyl-4H-benzo[h]chromen-4-one | Cyanoacetanilide derivatives | Naphthalene-Nicotinonitrile | nih.govrsc.org |
| 3-formyl-4H-benzo[h]chromen-4-one | Cyanoacetic acid hydrazide | Naphthalene-Pyrazolopyridine | nih.govrsc.org |
Synthesis of Macrocyclic Structures Incorporating Azepane and Naphthalene Units
The principles of tandem reactions can be extended to synthesize larger ring systems, including macrocycles that incorporate both naphthalene and azepine-like units. These structures are of interest due to their defined three-dimensional shapes.
The synthesis of naphthyl triazepine and naphthyl thiazepine ketones provides a clear example. nih.govrsc.org These compounds feature a seven-membered ring fused with the naphthalene system. The synthesis is achieved by reacting a naphthalene-based precursor, 3-formyl-4H-benzo[h]chromen-4-one, with dinucleophiles such as thiosemicarbazide or o-aminothiophenol. nih.govrsc.org The proposed mechanism involves the initial formation of an intermediate, followed by a spontaneous ring-opening of the pyrone ring via intramolecular cyclization, yielding the final macrocyclic-like hybrid in excellent yields. rsc.org Specifically, the reaction with thiosemicarbazide affords naphthyl triazepine ketones, while the reaction with o-aminothiophenol yields naphthyl thiazepine ketones. nih.gov These reactions demonstrate a versatile method for creating complex hybrid molecules where a naphthalene unit is directly integrated with a seven-membered heterocyclic ring analogous to azepane.
Table 2: Naphthalene-Containing Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-formyl-4H-benzo[h]chromen-4-one |
| Naphthyl pyrazolopyridine |
| Naphthyl triazepine |
| Naphthyl thiazepine |
| Naphthalene-Nicotinonitrile |
| Naphthalene-Pyran |
Polymerization or Oligomerization involving this compound as a Monomer
A comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the polymerization or oligomerization of this compound as a monomer. Research to date has not focused on the ability of this specific compound to form polymeric chains, and consequently, there are no established methodologies or detailed research findings on this subject.
However, based on the fundamental principles of polymer chemistry and the known reactivity of its constituent functional groups—the azepane ring and the naphthalene moiety—it is possible to theorize potential polymerization pathways. These hypothetical routes remain to be experimentally validated.
One potential, though likely challenging, method for polymerization could be through a ring-opening polymerization (ROP) of the azepane ring. While ROP is a common method for cyclic esters and amides (lactams), the polymerization of N-substituted lactams, and particularly N-aryl substituted azepanes, is not well-documented and would likely require specific catalytic systems to overcome the steric hindrance and electronic effects of the bulky naphthalene substituent.
Another speculative avenue for polymerization involves the naphthalene ring system . The aromatic nature of the naphthalene moiety suggests that electropolymerization could be a feasible method. This technique involves the electrochemical oxidation or reduction of the monomer to form radical ions that can then couple to form a polymer film on an electrode surface. The resulting polymer would likely feature linkages between the naphthalene units, creating a conjugated polymer backbone. The electrochemical polymerization of naphthalene itself has been reported to yield conductive poly(naphthylene) films.
Furthermore, condensation polymerization could be envisioned if this compound were first functionalized with appropriate reactive groups. For instance, the introduction of hydroxyl, carboxyl, or amino groups onto the naphthalene ring would enable it to react with suitable comonomers to form polyesters, polyamides, or other condensation polymers. The synthesis of naphthalene-based polyamides and polyimides through the polycondensation of functionalized naphthalene derivatives is a known strategy for producing high-performance polymers.
It is important to reiterate that these potential polymerization pathways are purely theoretical. The successful polymerization of this compound would depend on overcoming significant synthetic challenges, and the properties of the resulting polymer would be highly dependent on the chosen polymerization method and reaction conditions. Without experimental data, any discussion of the polymer's structure, properties, and potential applications remains speculative.
Applications in Advanced Organic Synthesis, Catalysis, and Supramolecular Chemistry
2-Naphthalen-2-YL-azepane as a Versatile Building Block in Complex Molecule Synthesis
The structural attributes of this compound make it a promising scaffold for the synthesis of intricate molecular frameworks. The azepane ring provides a three-dimensional character, while the naphthalene (B1677914) unit offers a platform for various chemical modifications and imparts specific electronic and steric properties.
The azepane moiety of this compound can serve as a foundational component for the construction of spirocyclic and fused-ring systems. Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes.
Hypothetical Synthetic Routes to Spirocycles:
One potential strategy to form a spirocycle from this compound could involve an initial N-alkylation followed by an intramolecular cyclization. For instance, alkylation of the azepane nitrogen with a bifunctional electrophile could set the stage for a subsequent ring-closing reaction onto the azepane ring, forming a spirocyclic junction at a carbon adjacent to the nitrogen.
| Starting Material | Reagent | Intermediate | Product Type | Potential Application |
| This compound | 1,3-Dihalopropane | N-(3-halopropyl)-2-naphthalen-2-yl-azepanium salt | Spiro[azepane-2,1'-pyrrolidinium] derivative | Scaffold for CNS-active compounds |
| This compound | Methyl acrylate followed by Dieckmann condensation | N-Acrylate adduct | Spiro[azepane-3,2'-piperidine]-dione derivative | Precursor for novel alkaloids |
This table presents hypothetical transformations based on established synthetic methodologies for the formation of spirocycles.
Fused ring systems could be envisioned through reactions that involve both the azepane and naphthalene components. For example, a functional group on the azepane ring could be designed to react with a position on the naphthalene ring, leading to a new bridged or fused structure. The stereoselective synthesis of such fused azepanes is an area of active research, often involving processes like Beckmann rearrangements of precursor oximes to control the stereochemistry of the ring fusion nih.gov.
Combinatorial chemistry and high-throughput screening rely on the generation of diverse chemical libraries to accelerate drug discovery. Nitrogen-containing heterocyclic scaffolds are particularly valuable in this context due to their prevalence in biologically active natural products and synthetic drugs.
This compound represents a unique scaffold that can be systematically functionalized to generate a library of diverse molecules. The secondary amine of the azepane ring is a key handle for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation. Furthermore, the naphthalene ring can be functionalized through electrophilic aromatic substitution reactions, although the specific conditions would need to be optimized to control regioselectivity.
Example of a Hypothetical Combinatorial Library Synthesis:
A "split-and-pool" synthesis strategy could be employed, starting with this compound. In the first step, the azepane nitrogen could be reacted with a set of different acyl chlorides. The resulting amides could then be subjected to a nitration reaction, which would likely occur on the naphthalene ring. The separation of constitutional isomers, followed by reduction of the nitro group and subsequent reaction with another set of diverse building blocks, would rapidly generate a large library of compounds with variations at both the azepane and naphthalene moieties. The exploration of such novel chemical space is crucial, as many simple heterocyclic scaffolds remain underexplored in drug discovery nih.gov.
If this compound were to be resolved into its individual enantiomers, it would hold significant potential as a chiral auxiliary or as a precursor to chiral ligands for asymmetric synthesis.
As a Chiral Auxiliary:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The chiral environment provided by the auxiliary biases the approach of a reagent to one face of the molecule, leading to the formation of one enantiomer in excess.
An enantiomerically pure this compound could potentially be used as a chiral auxiliary in reactions such as asymmetric alkylations or aldol reactions. For example, by forming an amide with a prochiral carboxylic acid, the bulky naphthalene group could effectively shield one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. After the reaction, the auxiliary could be cleaved and potentially recovered.
As a Ligand Precursor:
The development of novel chiral ligands is paramount for the advancement of asymmetric catalysis. The this compound scaffold could be elaborated into a variety of ligand types. For instance, functionalization of the azepane nitrogen with a phosphine-containing arm could lead to the formation of a P,N-ligand. Such ligands are highly effective in a range of transition metal-catalyzed asymmetric reactions, including hydrogenations and cross-coupling reactions. The naphthalene unit could also play a role in the ligand's effectiveness by engaging in π-stacking interactions with substrates or by influencing the electronic properties of the catalytic center.
Application in Catalysis
The nitrogen atom in this compound makes it a candidate for applications in both metal-based catalysis and organocatalysis.
As mentioned previously, chiral derivatives of this compound could serve as precursors to valuable N-containing ligands for asymmetric catalysis. The combination of a chiral amine center with the aromatic naphthalene system is a feature found in many successful ligand classes. The development of such ligands is crucial for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Potential Asymmetric Catalytic Applications for Ligands Derived from this compound:
| Ligand Type | Metal | Reaction | Potential Advantage |
| P,N-Ligand | Palladium | Asymmetric Allylic Alkylation | Control of regioselectivity and enantioselectivity |
| N,N-Ligand | Ruthenium | Asymmetric Transfer Hydrogenation | High turnover numbers and enantioselectivities |
| N,O-Ligand | Copper | Asymmetric Henry Reaction | Mild reaction conditions |
This table illustrates potential applications based on the performance of analogous ligand systems in asymmetric catalysis.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines are a cornerstone of organocatalysis, participating in a variety of reaction types, including Mannich reactions, Michael additions, and aldol reactions, often through the formation of enamine or iminium ion intermediates.
An enantiomerically pure form of this compound could potentially function as a chiral base or as a nucleophilic catalyst. In its protonated form, it could act as a chiral Brønsted acid. The bulky naphthalene group would be expected to create a well-defined chiral pocket around the catalytic center, which could lead to high levels of stereocontrol in the catalyzed transformation. The exploration of novel, chiral bicyclic azepanes as organocatalysts is a promising area of research nih.gov.
Phase-Transfer Catalysis
While direct studies on this compound as a phase-transfer catalyst are not extensively documented, the principles of phase-transfer catalysis (PTC) suggest its potential utility. Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another phase where the reaction occurs. Typically, these are quaternary ammonium salts, crown ethers, or other agents that can transport ions or molecules across an interface.
The azepane nitrogen in this compound can be quaternized to form a chiral ammonium salt. Such salts, particularly those derived from molecules with rigid backbones, have been shown to be effective in asymmetric phase-transfer catalysis. The bulky naphthalene group would create a specific steric environment around the positively charged nitrogen, potentially enabling enantioselective transformations.
Table 1: Potential Reactions Catalyzed by a Quaternized this compound Derivative
| Reaction Type | Substrates | Potential Product |
|---|---|---|
| Alkylation | Glycine imines | α-Amino acid derivatives |
| Michael Addition | Active methylene compounds and α,β-unsaturated carbonyls | Chiral adducts |
The efficacy of such a catalyst would depend on the specific reaction conditions, including the nature of the alkylating or oxidizing agent, the solvent system, and the temperature. The naphthalene moiety could also engage in π-π stacking interactions with aromatic substrates, further influencing the stereochemical outcome of the reaction.
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structure of this compound makes it an interesting candidate for the construction of supramolecular assemblies.
Design of Receptors for Molecular Recognition Systems
The naphthalene unit of this compound can act as a binding site for electron-deficient aromatic guests through π-π stacking interactions. By functionalizing the azepane ring with additional binding sites, such as hydrogen bond donors or acceptors, it is possible to design receptors for specific guest molecules. For instance, the introduction of amide or urea functionalities could lead to receptors capable of recognizing anions or neutral molecules through a combination of hydrogen bonding and aromatic interactions.
Macrocyclic structures incorporating the this compound motif could exhibit high binding affinities and selectivities for particular guests. The defined cavity of such macrocycles, lined with both hydrophobic (naphthalene) and potentially polar (functionalized azepane) groups, would create a unique recognition environment.
Self-Assembly of Naphthalene-Azepane Systems
The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. Molecules containing naphthalene are known to self-assemble through π-π stacking, often forming fibrous or sheet-like structures. The azepane ring in this compound introduces conformational flexibility, which can influence the packing of the molecules in the solid state or in solution.
Depending on the solvent and any appended functional groups, this compound derivatives could potentially self-assemble into various morphologies, such as nanotubes, vesicles, or gels. For example, the introduction of a long alkyl chain on the azepane nitrogen could induce amphiphilic character, leading to the formation of micelles or bilayers in aqueous media. The interplay between the rigid naphthalene stacking and the flexible azepane conformation would be a key factor in determining the final supramolecular architecture.
Formation of Coordination Complexes with Metal Ions
The nitrogen atom of the azepane ring in this compound possesses a lone pair of electrons and can therefore act as a ligand for a variety of metal ions. The coordination chemistry of azepane derivatives has been explored, and they are known to form stable complexes with transition metals.
The naphthalene substituent can influence the coordination properties of the azepane nitrogen in several ways. Steric hindrance from the bulky naphthalene group may favor the formation of complexes with specific geometries. Furthermore, the naphthalene moiety could potentially participate in secondary interactions with the metal center or other ligands in the coordination sphere.
Table 2: Potential Coordination Complexes of this compound
| Metal Ion | Potential Geometry | Potential Application |
|---|---|---|
| Copper(II) | Distorted tetrahedral or square planar | Catalysis, magnetic materials |
| Zinc(II) | Tetrahedral | Lewis acid catalysis, fluorescent sensors |
| Palladium(II) | Square planar | Cross-coupling catalysis |
The resulting metal complexes could find applications in catalysis, for example, in asymmetric synthesis if a chiral derivative of this compound is used as the ligand.
Materials Science Applications (Focus on Fundamental Structural and Electronic Properties)
The unique photophysical and electronic properties of the naphthalene chromophore make this compound a promising building block for advanced materials.
Development of Fluorescent Probes and Markers
Naphthalene derivatives are well-known for their fluorescent properties, exhibiting strong emission in the ultraviolet and visible regions of the electromagnetic spectrum. This fluorescence is sensitive to the local environment, making them suitable for use as fluorescent probes and sensors.
The azepane ring in this compound can be functionalized with a recognition unit for a specific analyte, such as a metal ion, an anion, or a biologically relevant molecule. Binding of the analyte to the recognition unit would cause a change in the photophysical properties of the naphthalene chromophore, such as a shift in the emission wavelength or a change in fluorescence intensity. This "turn-on" or "turn-off" fluorescence response would allow for the detection and quantification of the target analyte.
Table 3: Photophysical Properties of a Hypothetical Fluorescent Probe Based on this compound
| Property | Value |
|---|---|
| Excitation Wavelength (λex) | ~280-330 nm |
| Emission Wavelength (λem) | ~320-400 nm |
| Quantum Yield (ΦF) | Dependent on solvent and analyte binding |
The design of such probes would involve a careful selection of the recognition moiety and the linker connecting it to the this compound scaffold to ensure efficient communication between the binding event and the fluorescence output. The development of such probes could have significant impacts in fields ranging from environmental monitoring to medical diagnostics.
Components in Organic Electronic Materials
The incorporation of aromatic structures like naphthalene is a well-established strategy in the design of organic electronic materials. These materials are valued for their potential in applications such as charge transport and light emission. The naphthalene moiety in this compound, with its extended π-electron system, is theoretically capable of facilitating charge delocalization, a key requirement for efficient charge transport.
In the broader context of naphthalene-containing compounds, research has shown their utility in organic electronics. For instance, derivatives of naphthalene have been investigated for their light-emitting properties, suggesting that this compound could be a candidate for similar applications, potentially as a host material or as a component in emissive layers of organic light-emitting diodes (OLEDs). The specific charge transport and light emission characteristics of this compound itself, however, require further dedicated study.
Scaffolds for Functional Polymer Synthesis
The azepane ring in this compound presents opportunities for its use as a scaffold in the synthesis of functional polymers. The nitrogen atom within the azepane ring can serve as a point for polymerization or for the attachment of various functional groups. This versatility allows for the creation of polymers with tailored properties.
Substituted azepanes are recognized for their flexible ring structures, a conformational diversity that can be crucial for the bioactivity and material properties of the resulting polymers. lifechemicals.com By introducing specific substituents onto the azepane ring of this compound, it may be possible to influence the conformation of the polymer backbone, thereby controlling its physical and chemical characteristics. This makes it a promising monomer for the development of new polymers with applications in areas such as drug delivery, specialty coatings, and advanced materials.
Crystalline Solids with Tunable Properties
The solid-state properties of organic compounds are of great interest for applications in pharmaceuticals and materials science. The ability of a compound to exist in different crystalline forms (polymorphism) or to form crystals with other molecules (co-crystallization) allows for the tuning of its physical properties.
The crystal structure of related naphthalene derivatives, such as 2-(Naphthalen-2-yl)azulene, has been shown to exhibit specific packing arrangements, such as a herringbone pattern, stabilized by C-H···π interactions. nih.gov It is plausible that this compound could also form well-defined crystalline structures.
Polymorphism: The conformational flexibility of the azepane ring, combined with the rigid naphthalene group, could lead to the existence of multiple crystalline polymorphs of this compound. Each polymorph would have a unique crystal lattice and, consequently, different physical properties such as melting point, solubility, and stability. The study of these potential polymorphs is a key area for future research.
Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid. nih.govmdpi.com Given the presence of a nitrogen atom in the azepane ring, which can act as a hydrogen bond acceptor, this compound has the potential to form co-crystals with a variety of co-formers, such as carboxylic acids or other hydrogen bond donors. This could be a valuable strategy for modifying its properties for specific applications. The theoretical prediction for the formation of co-crystals can be suggested by the solubility parameter values of the components. nih.gov
While extensive experimental data on the polymorphism and co-crystallization of this compound is not yet widely available, the fundamental structural features of the molecule strongly suggest that it is a promising candidate for the formation of crystalline solids with tunable properties.
Future Perspectives and Emerging Research Directions in 2 Naphthalen 2 Yl Azepane Chemistry
Exploration of Sustainable Synthetic Methodologies
Future synthetic strategies for 2-Naphthalen-2-YL-azepane will likely prioritize sustainability, moving away from traditional methods that often involve harsh conditions and significant waste generation. The principles of green chemistry and the adoption of continuous manufacturing processes are central to this evolution.
Green chemistry offers a promising avenue for the synthesis of N-aryl azepanes, including this compound. Key areas of exploration include the reduction of solvent use and the application of biological catalysts.
Solvent-Free Reactions: One approach gaining traction is the use of "Grindstone Chemistry," a solvent-free method where reactants are ground together, often with a catalytic amount of acid, to initiate the reaction. This technique is energy-efficient and significantly reduces solvent waste. While not yet documented for this compound specifically, similar C-N bond formations, such as the synthesis of 1-aminoalkyl-2-naphthols, have been achieved with excellent yields under these conditions. The "borrowing hydrogen" or hydrogen autotransfer methodology represents another sustainable pathway for C-N bond formation, using alcohols as alkylating agents and producing water as the primary byproduct. researchgate.net
Biocatalysis: The use of enzymes as catalysts is a cornerstone of green chemistry. Transaminases, for instance, have been successfully employed for the scalable synthesis of various chiral amines. nih.govunibe.ch The development of enzyme cascades in whole-cell systems can convert simple linear molecules into valuable cyclic amines, such as piperidines, with high conversion and enantiomeric excess. acs.org Future research could focus on engineering specific enzymes or whole-cell catalysts for the asymmetric synthesis of this compound precursors, offering a highly selective and environmentally friendly alternative to traditional metal catalysts. researchgate.netresearchgate.net
Table 1: Comparison of Green Chemistry Approaches for N-Heterocycle Synthesis
| Approach | Key Principles | Potential Advantages for this compound Synthesis |
| Solvent-Free Reactions | Reduction or elimination of volatile organic solvents. | Lower environmental impact, reduced waste, potential for increased reaction speed. |
| Biocatalysis | Use of enzymes or whole organisms as catalysts. | High selectivity (enantio- and regioselectivity), mild reaction conditions, biodegradability of catalysts. |
| Borrowing Hydrogen | Use of alcohols as alkylating agents with water as the main byproduct. | High atom economy, use of sustainable reagents, reduced waste. researchgate.net |
Flow chemistry, or continuous flow processing, is emerging as a powerful tool for the synthesis of N-heterocycles. mtak.hunih.gov This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. frontiersin.orgacs.org
Integration with Advanced Analytical Techniques
To support the development of advanced synthetic methods, equally sophisticated analytical techniques are required for real-time monitoring and detailed structural confirmation.
Process Analytical Technology (PAT) utilizes in situ spectroscopic methods to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters. mt.com
FTIR and Raman Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.com For the synthesis of this compound, in situ FTIR could monitor the progress of the N-arylation by observing characteristic vibrational bands of the reactants and product. nih.gov Similarly, Raman spectroscopy is particularly useful for monitoring crystallization processes and identifying different polymorphic forms of the final product, which is crucial for pharmaceutical applications. nih.govnih.govresearchgate.net
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex molecules like this compound. slideshare.netspringernature.comsemanticscholar.org
LC-MS and GC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the target compound from impurities and providing accurate mass information for identification. chemijournal.com Tandem mass spectrometry (MS-MS) can further provide structural information through controlled fragmentation of the parent ion. ajrconline.org
LC-NMR: The coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy allows for the direct structural elucidation of compounds as they are separated, which is particularly useful for identifying unknown byproducts or metabolites without the need for isolation. ajrconline.org
Table 2: Advanced Analytical Techniques for this compound Chemistry
| Technique | Principle | Application in this compound Research |
| In Situ Raman Spectroscopy | Measures vibrational modes of molecules via inelastic light scattering. | Real-time monitoring of reaction progress, polymorph identification during crystallization. nih.govnih.gov |
| LC-MS/MS | Couples liquid chromatography separation with tandem mass spectrometry. | Purity assessment, impurity profiling, and structural confirmation through fragmentation patterns. ajrconline.org |
| LC-NMR | Couples liquid chromatography separation with NMR spectroscopy. | Unambiguous structure elucidation of the main product and any impurities without isolation. ajrconline.org |
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry and machine learning are becoming indispensable for accelerating reaction development and discovery. nih.gov These predictive models can guide experimental work by forecasting reaction outcomes and identifying optimal conditions.
For C-N cross-coupling reactions, such as those used to synthesize N-aryl azepanes, machine learning algorithms like random forests can predict reaction yields with high accuracy. princeton.edu These models are trained on datasets from high-throughput experiments and use computed molecular descriptors as inputs. princeton.edu By analyzing factors like the electronic and steric properties of the naphthalene (B1677914) precursor, the azepane, and the catalyst system, a predictive model could forecast the success of a given reaction, saving significant experimental time and resources. nih.gov
Furthermore, hybrid models that combine traditional transition state modeling (using methods like Density Functional Theory, DFT) with machine learning can predict reaction energy barriers with high accuracy. chemrxiv.org Such models could be applied to understand the mechanism of this compound formation and to rationally design more efficient catalysts for its synthesis. mit.eduresearchgate.net
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
For the synthesis and derivatization of this compound, ML models can be employed to move beyond simple prediction and into the realm of optimization. researchgate.net By analyzing the relationships between reactants, reagents, and conditions, these models can forecast reaction yields and selectivity. researchgate.net This predictive power significantly reduces the need for extensive trial-and-error experimentation, thereby accelerating the discovery process. researchgate.netbeilstein-journals.org For example, an ML model could optimize a critical C-N cross-coupling reaction by suggesting the ideal catalyst, solvent, and temperature from a vast array of possibilities, a task that would be resource-intensive if performed manually. researchgate.net
| Parameter | Traditional Approach | ML-Optimized Approach |
|---|---|---|
| Catalyst Selection | Manual screening of a limited set of known catalysts. | Prediction of top-performing catalysts from a large virtual library. |
| Solvent Choice | Based on literature precedent for analogous reactions. | Optimized based on predicted solubility, reactivity, and green chemistry metrics. |
| Temperature (°C) | Stepwise experimental optimization (e.g., 80, 100, 120). | Prediction of a narrow, optimal temperature range (e.g., 108-112°C). |
| Reaction Time (h) | Monitored at arbitrary intervals until completion. | Prediction of time to maximum yield based on kinetic modeling. |
Enhanced Multiscale Modeling of Molecular Systems
Multiscale modeling provides a powerful computational lens to investigate the behavior of this compound across different scales, from electronic interactions to bulk properties. wikipedia.org Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are particularly promising. nih.govmpg.despringernature.com This approach allows for the study of chemical processes with high accuracy for a specific region of interest (the QM region) while treating the larger environment with more computationally efficient methods (the MM region). wikipedia.orgmpg.de
For this compound, a QM/MM approach could be used to model its interaction with a biological target, such as an enzyme active site. The ligand and key amino acid residues would be treated with quantum mechanics to accurately capture electronic rearrangements during binding or a reaction, while the rest of the protein and solvent are handled by molecular mechanics. mdpi.com This provides detailed mechanistic insights that are experimentally difficult to obtain and can guide the design of new derivatives with enhanced biological activity. nih.gov
Discovery of Novel Reactivity Patterns
Unconventional Activation Strategies
Future synthetic strategies towards derivatives of this compound will likely leverage unconventional activation methods, most notably C–H bond functionalization. nih.gov This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. rsc.org Transition-metal catalysis, using metals like palladium, rhodium, or iridium, has been pivotal in developing strategies to selectively activate and functionalize otherwise inert C–H bonds. rsc.orgacs.org
For this compound, this opens up possibilities for late-stage functionalization directly on the naphthalene or azepane rings. researchgate.netnih.gov For instance, directing groups could be used to achieve regioselective C-H activation at specific positions on the naphthalene core, allowing for the introduction of a wide range of substituents. nih.gov Such strategies provide a powerful toolkit for rapidly generating a library of analogs for structure-activity relationship studies.
| Activation Strategy | Target Bond | Potential Functionalization |
|---|---|---|
| Directed C–H Activation | C–H bonds on the naphthalene ring. | Arylation, alkenylation, alkylation. acs.org |
| Remote C–H Functionalization | C–H bonds on the azepane ring. | Introduction of fluorine or hydroxyl groups. |
| Mechanochemical Activation | Solid-state reactants. | Solvent-free coupling reactions. nih.gov |
Photoredox Catalysis in Azepane Functionalization
Visible-light photoredox catalysis has become a powerful method for organic synthesis, enabling transformations under mild conditions by generating radical intermediates. researchgate.netiitj.ac.in This strategy is particularly well-suited for the late-stage functionalization of complex molecules, including N-heterocycles. nih.govchem-station.com
For this compound, photoredox catalysis could facilitate novel functionalizations of both the azepane and naphthalene moieties. For example, it could enable the direct introduction of small alkyl groups onto the naphthalene ring, a transformation that is challenging with other methods. nih.gov Furthermore, the generation of a nitrogen-centered radical on the azepane ring could be used to forge new C-C or C-heteroatom bonds, expanding the accessible chemical space for this scaffold. nih.gov
Exploration of Bio-Inspired Synthetic Routes
Nature's synthetic machinery offers a blueprint for achieving remarkable efficiency and selectivity. nih.gov Bio-inspired synthetic routes, which may involve mimicking biosynthetic pathways or using enzymes directly as catalysts, are an emerging frontier. Nitrogen heterocycles, like the azepane ring in the target molecule, are common motifs in natural products such as alkaloids. researchgate.netmdpi.comrsc.org
By studying the biosynthetic pathways of alkaloids containing similar structural features, chemists can gain inspiration for novel synthetic disconnections and strategies. nih.govresearchgate.net For example, enzymes involved in the formation or modification of piperidine (B6355638) rings in alkaloid biosynthesis could potentially be engineered or repurposed for the asymmetric synthesis of chiral this compound derivatives. rsc.org This approach offers a pathway to more sustainable and enantioselective syntheses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Naphthalen-2-YL-azepane, and what reaction conditions are optimal?
- Methodology : Synthesis typically involves cyclization of precursors such as naphthylamine derivatives with haloalkanes or via palladium-catalyzed annulation. Key conditions include using bases (e.g., KCO), solvents like THF or DMF, and temperatures ranging from ambient to reflux. Reaction progress is monitored via TLC, and purification employs column chromatography .
- Optimization : Adjusting solvent polarity and catalyst loading (e.g., Pd-based systems) can improve yields. For example, THF enhances cyclization efficiency compared to less polar solvents .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Techniques :
- NMR : H and C NMR identify substituent positions on the azepane and naphthalene rings. Coupling constants reveal conformational preferences (e.g., chair vs. boat forms of the azepane ring) .
- MS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
- IR : Detects functional groups like C-N stretches (~1100 cm) and aromatic C-H bends .
Q. What are the critical considerations for crystallographic structure determination of this compound using SHELX programs?
- Procedure : Single-crystal X-ray diffraction with SHELXL (for refinement) and SHELXS (for solution) is standard. Key steps include data collection at low temperatures (e.g., 100 K) to minimize thermal motion and validation via R-factor analysis (<5% for high reliability) .
- Challenges : Disordered solvent molecules in the lattice require careful modeling. Twinning or low-resolution data may necessitate alternative refinement strategies .
Advanced Research Questions
Q. How can palladium-catalyzed annulation be optimized for synthesizing this compound derivatives?
- Catalyst Selection : Pd(PPh) or Pd(OAc) with ligands (e.g., Xantphos) improves regioselectivity. Substrate pre-functionalization (e.g., bromonaphthalene) enhances coupling efficiency .
- Reaction Design : Intramolecular C-H amination avoids competing pathways. Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours under conventional heating) .
Q. How does computational modeling assist in predicting the reactivity of this compound in novel reactions?
- Tools : Density Functional Theory (DFT) calculates transition states and activation energies. For example, predicting regioselectivity in electrophilic substitution on the naphthalene ring .
- Applications : Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzyme active sites) to guide drug design .
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
- Approach :
- Comparative SAR : Analyze substituent effects (e.g., replacing furan with pyridine in analogs) on bioactivity. For instance, thiophene-containing analogs show higher antimicrobial activity .
- Data Triangulation : Validate in vitro results with in silico predictions (e.g., ADMET profiles) and orthogonal assays (e.g., enzymatic vs. cell-based tests) .
Q. How to design experiments to assess the toxicological profile of this compound in preclinical studies?
- Protocols :
- In Vivo Models : Use rodents for acute toxicity (LD) and subchronic exposure studies (28–90 days). Monitor hepatic/renal biomarkers (e.g., ALT, creatinine) .
- In Vitro Assays : Ames test for mutagenicity and hERG channel inhibition assays for cardiotoxicity screening. Dose-response curves identify NOAEL (No Observed Adverse Effect Level) .
Methodological Notes
- Synthesis Scalability : Pilot-scale reactions (10–100 g) require solvent recovery systems (e.g., DMF distillation) and flow chemistry setups to maintain yield consistency .
- Crystallography Pitfalls : Avoid over-interpreting weak electron density peaks; use SQUEEZE (in PLATON) to model disordered solvent .
- Toxicology Data Gaps : Prioritize EPA DSSTox and PubChem datasets over proprietary databases for reliable hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
